molecular formula C12H20O2 B14319792 8,8-Diethoxyoct-1-EN-6-yne CAS No. 103527-84-0

8,8-Diethoxyoct-1-EN-6-yne

Cat. No.: B14319792
CAS No.: 103527-84-0
M. Wt: 196.29 g/mol
InChI Key: DAZDGWCMBWNVMB-UHFFFAOYSA-N
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Description

8,8-Diethoxyoct-1-EN-6-yne is an organic compound with the molecular formula C12H20O2 It is characterized by the presence of an alkyne group at the sixth position and an ethoxy group at the eighth position of the octene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Diethoxyoct-1-EN-6-yne typically involves the reaction of oct-1-yne with diethyl ether in the presence of a strong acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Catalyst: Strong acids like sulfuric acid or hydrochloric acid.

    Solvent: Diethyl ether as both the reactant and solvent.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 8,8-Diethoxyoct-1-EN-6-yne can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or ozone (O3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

8,8-Diethoxyoct-1-EN-6-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8,8-Diethoxyoct-1-EN-6-yne involves its interaction with molecular targets through its functional groups. The alkyne group can participate in cycloaddition reactions, while the ethoxy groups can undergo hydrolysis or substitution reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to diverse effects.

Comparison with Similar Compounds

    8,8-Dimethoxyoct-1-EN-6-yne: Similar structure but with methoxy groups instead of ethoxy groups.

    8,8-Diethoxyoct-1-EN-5-yne: Similar structure but with the alkyne group at the fifth position.

    8,8-Diethoxyoct-1-EN-6-ol: Similar structure but with a hydroxyl group instead of an alkyne group.

Uniqueness: 8,8-Diethoxyoct-1-EN-6-yne is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. Its combination of an alkyne and ethoxy groups makes it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

103527-84-0

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

8,8-diethoxyoct-1-en-6-yne

InChI

InChI=1S/C12H20O2/c1-4-7-8-9-10-11-12(13-5-2)14-6-3/h4,12H,1,5-9H2,2-3H3

InChI Key

DAZDGWCMBWNVMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(C#CCCCC=C)OCC

Origin of Product

United States

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